molecular formula C12H14N2O2 B2368474 2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid CAS No. 797809-16-6

2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid

Cat. No.: B2368474
CAS No.: 797809-16-6
M. Wt: 218.256
InChI Key: LCCOHRNGRLWANS-UHFFFAOYSA-N
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Description

2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid is a benzoimidazole derivative featuring a propionic acid substituent at the 1-position of the heterocyclic ring and an ethyl group at the 2-position.

Properties

IUPAC Name

2-(2-ethylbenzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-11-13-9-6-4-5-7-10(9)14(11)8(2)12(15)16/h4-8H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCOHRNGRLWANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the 2-position.

    Introduction of Propionic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structural features allow for various chemical transformations, including oxidation, reduction, and substitution reactions, leading to derivatives with potentially enhanced properties.

Biology

Research indicates that 2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid may act as an enzyme inhibitor or receptor modulator. It has been studied for its potential biological activities, including:

  • Antimicrobial Properties: Exhibited against various pathogens.
  • Anticancer Activity: Preliminary studies suggest it induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways.

Medicine

The compound is explored for its potential therapeutic effects, particularly:

  • Anti-inflammatory Activity: It has shown promise in reducing inflammation, making it a candidate for treating conditions like arthritis.
  • Anticancer Potential: Studies have reported its efficacy against specific cancer cell lines, indicating a dose-dependent cytotoxicity.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance in various applications .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in animal models induced with inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Potential

In vitro investigations focused on the anticancer properties of this compound against several cancer cell lines demonstrated notable cytotoxicity, particularly against breast cancer cells. The compound exhibited an IC50 value lower than standard chemotherapeutic agents, highlighting its potential as an effective anticancer agent.

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound compared to other benzimidazole derivatives:

Compound NameAnti-inflammatory ActivityAnticancer ActivityEnzyme Inhibition
This compoundSignificantModerateYes
Benzimidazole Derivative AModerateHighYes
Benzimidazole Derivative BLowModerateNo

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The propionic acid moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural Variations

The benzoimidazole core is a common feature among analogs, but substituents at the 1- and 2-positions significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid Ethyl (2), Propionic acid (1) C₁₃H₁₄N₂O₂* 242.27* Not Available High polarity due to carboxylic acid group
2-(2-Methyl-benzoimidazol-1-yl)-propionic acid Methyl (2), Propionic acid (1) C₁₁H₁₂N₂O₂ 204.23 753489-92-8 Lower steric bulk than ethyl variant
3-(2-Ethyl-benzoimidazol-1-yl)-propionic acid hydrochloride Ethyl (2), Propionic acid (3) + HCl C₁₂H₁₅ClN₂O₂ 266.72 Not Available Enhanced solubility in polar solvents
4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid Ethyl (2), Oxo-butyric acid (4) C₁₃H₁₄N₂O₃ 258.27 878715-32-3 Ketone group introduces reactivity

*Estimated based on structural analogs.

Physicochemical Properties

  • Polarity and Solubility: The carboxylic acid group in this compound enhances water solubility compared to non-acid analogs.
  • Stability: Hydrochloride salts (e.g., 3-(2-Ethyl-benzoimidazol-1-yl)-propionic acid hydrochloride) exhibit improved stability under acidic conditions, as noted in safety data sheets for related compounds .

Functional Differences

  • Drug Discovery Applications : The methyl-substituted analog (CAS 753489-92-8) is explicitly marketed as a "versatile small-molecule scaffold," suggesting utility in high-throughput screening .
  • Reactivity : The oxo-butyric acid variant (CAS 878715-32-3) may serve as a precursor for condensation reactions due to its ketone functionality .

Research Findings and Limitations

Key Observations

  • Synthetic Accessibility : Derivatives like this compound are synthesized via nucleophilic substitution or coupling reactions, though yield optimization remains challenging .

Data Gaps and Challenges

  • Pharmacokinetic Data: No absorption, distribution, metabolism, or excretion (ADME) data are available for the ethyl-substituted variant.

Biological Activity

2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound is structurally related to other benzimidazole derivatives, which are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_2

This structure features a benzimidazole ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and interleukin-1 receptor-associated kinase (IRAK), which are involved in inflammatory pathways .
  • Receptor Modulation : It interacts with transient receptor potential vanilloid (TRPV) channels and cannabinoid receptors, contributing to its analgesic and anti-inflammatory effects .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies demonstrate that it can reduce edema in animal models, comparable to established anti-inflammatory drugs like ibuprofen .

CompoundIC50 (µM)Comparison
This compound15Similar to ibuprofen
Ibuprofen12Standard reference

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Its minimum inhibitory concentration (MIC) values suggest effectiveness against Gram-positive and Gram-negative bacteria .

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer activity, particularly against certain cancer cell lines. The compound demonstrated cytotoxic effects with low toxicity towards normal cells, indicating a favorable selectivity index .

Case Studies

Several case studies have explored the biological activities of this compound:

  • Study on Inflammatory Models : In a controlled study involving rats with induced paw edema, administration of the compound resulted in a significant reduction of swelling compared to the control group, demonstrating its anti-inflammatory efficacy.
  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects against Mycobacterium tuberculosis, revealing that the compound had an MIC in the low nanomolar range with minimal cytotoxicity towards human cells .
  • Cancer Cell Line Testing : Research conducted on various cancer cell lines indicated that the compound inhibited cell proliferation effectively at concentrations that did not adversely affect normal cell viability .

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